molecular formula C8H5FN2O4S B2494405 2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole CAS No. 2411314-59-3

2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2494405
CAS No.: 2411314-59-3
M. Wt: 244.2
InChI Key: JFRRDLFICOKBTO-UHFFFAOYSA-N
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Description

2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, and a fluorosulfonyloxyphenyl group, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the fluorosulfonyloxyphenyl group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The fluorosulfonyloxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate fluorosulfonylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Electrophiles: Halogens, nitronium ions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxadiazole, while electrophilic substitution on the phenyl ring could yield halogenated or nitrated derivatives .

Scientific Research Applications

2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorosulfonyloxy group can enhance the compound’s ability to form strong interactions with biological targets, while the oxadiazole ring can provide stability and facilitate binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorosulfonyloxyphenyl)-1,3,4-oxadiazole
  • 2-(3-Bromosulfonyloxyphenyl)-1,3,4-oxadiazole
  • 2-(3-Methylsulfonyloxyphenyl)-1,3,4-oxadiazole

Uniqueness

2-(3-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-(3-fluorosulfonyloxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O4S/c9-16(12,13)15-7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRRDLFICOKBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)F)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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